molecular formula C6H8ClNO2 B8029303 3-Chloro-2-methoxypyridine hydrate

3-Chloro-2-methoxypyridine hydrate

Cat. No.: B8029303
M. Wt: 161.58 g/mol
InChI Key: HMADCAZIBQYGHX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine hydrate is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the third position and a methoxy group at the second position on the pyridine ring gives this compound its unique chemical properties. The hydrate form indicates that it contains water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxypyridine hydrate typically involves the chlorination of 2-methoxypyridine. One common method is the reaction of 2-methoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C. The resulting product is then purified through recrystallization or distillation to obtain 3-Chloro-2-methoxypyridine, which is subsequently hydrated to form the hydrate compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. The final product is often obtained through crystallization, filtration, and drying processes to achieve the desired hydrate form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxypyridine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 2-methoxypyridine derivatives with various substituents replacing the chlorine atom.

    Oxidation: Formation of 2-methoxypyridine-3-carboxaldehyde or 2-methoxypyridine-3-carboxylic acid.

    Reduction: Formation of 2-methoxypiperidine derivatives.

Scientific Research Applications

3-Chloro-2-methoxypyridine hydrate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxypyridine hydrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity towards molecular targets. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: Lacks the methoxy group, making it less polar and potentially less reactive in certain substitution reactions.

    3-Methoxypyridine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    2-Methoxypyridine: Lacks the chlorine atom at the third position, influencing its chemical behavior and applications.

Uniqueness

3-Chloro-2-methoxypyridine hydrate is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The hydrate form also influences its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

3-chloro-2-methoxypyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.H2O/c1-9-6-5(7)3-2-4-8-6;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMADCAZIBQYGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Cl.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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